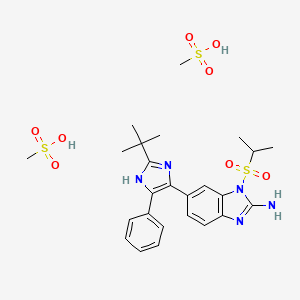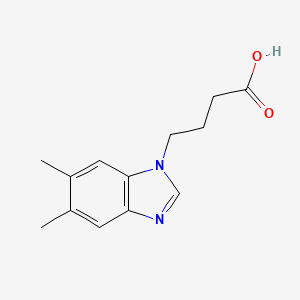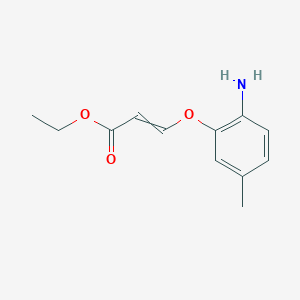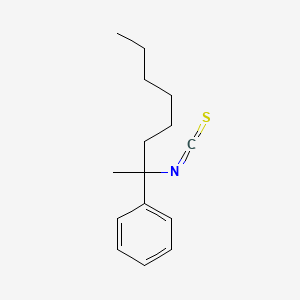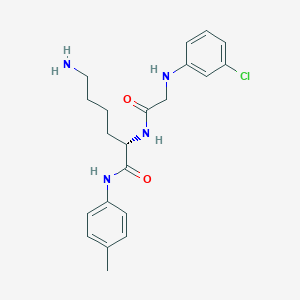
N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a lysinamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves a multi-step process. One common method includes the following steps:
Formation of Glycyl Intermediate: The initial step involves the reaction of glycine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)glycine.
Coupling with L-Lysine: The N-(3-chlorophenyl)glycine is then coupled with L-lysine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Introduction of Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamide .
- **N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-cyclopentyl-N 2-(4-fluorobenzyl)alaninamide .
- **N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(3-chlorobenzyl)-N-methylalaninamide .
Uniqueness
N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
918436-23-4 |
|---|---|
Molecular Formula |
C21H27ClN4O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-(3-chloroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C21H27ClN4O2/c1-15-8-10-17(11-9-15)25-21(28)19(7-2-3-12-23)26-20(27)14-24-18-6-4-5-16(22)13-18/h4-6,8-11,13,19,24H,2-3,7,12,14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
InChI Key |
DORDJOQNKYUFKX-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)



![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
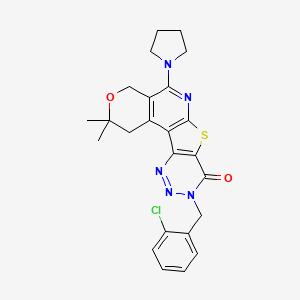
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
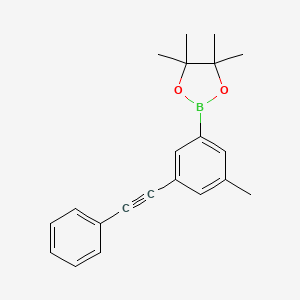
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
